molecular formula C6-H16-F-N2-O-P B020552 Mipafox CAS No. 371-86-8

Mipafox

Cat. No.: B020552
CAS No.: 371-86-8
M. Wt: 182.18 g/mol
InChI Key: UOSHUBFBCPGQAY-UHFFFAOYSA-N
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Preparation Methods

Mipafox is synthesized through a two-step process. First, phosphoryl chloride is reacted with isopropylamine to form an intermediate product. This intermediate is then reacted with potassium fluoride or ammonium fluoride to produce this compound . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Properties

IUPAC Name

N-[fluoro-(propan-2-ylamino)phosphoryl]propan-2-amine
Source PubChem
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InChI

InChI=1S/C6H16FN2OP/c1-5(2)8-11(7,10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UOSHUBFBCPGQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NP(=O)(NC(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16FN2OP
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DSSTOX Substance ID

DTXSID5042160
Record name Mipafox
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Molecular Weight

182.18 g/mol
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Physical Description

Odorless crystals; [HSDB]
Record name Mipafox
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Boiling Point

125 °C
Record name MIPAFOX
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Solubility

Soluble in polar organic solvents and slightly soluble in petroleum ether., In water, 80,000 mg/L at 25 °C
Record name MIPAFOX
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Density

1.2 at 25 °C
Record name MIPAFOX
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Vapor Pressure

0.001 [mmHg], 0.001 mm Hg at 15 °C
Record name Mipafox
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Mechanism of Action

...Cholinesterase inhibitor., The neurotoxic esterase fraction of hen brain microsomal phenyl-valerate-hydrolyzing activity is the target for mipafox., A direct method of assaying neurotoxic esterase (NTE) activity, using 4-nitrophenyl valerate, was described. The technique was used to determine the bimolecular rate, phosphorylation and affinity constants for the reaction of chicken brain microsomal NTE with mipafox., A number of... compounds such as... Mipafox... have the ability to bind tenaciously to the active site of acetylcholinesterase (AChE) and neuropathy target esterase (NTE) to produce an irreversibly inhibited enzyme by a mechanism known as aging. The aging process is dependent on the size and configuration of the alkyl (R) substituent, with the potency of the ester increasing in the order of diethyl, dipropyl, and dibutyl for such analogs as DFP and mipafox. The aging process is generally accepted as being caused by the dealkylation of the intermediate dialkylphosphorylated enzymes by one of two possible mechanisms. The first involves the hydrolysis of a P-O bond following a nucleophile (base) attack on the phosphorus atom. The second mechanism involves the hydrolysis of an O-C bond by an acid catalysis, resulting in the formation of a carbonium ion as the leaving group. The aging process is believed to fix an extra charge to the protein, causing some perturbation to the active site and thereby preventing dephosphorylation. While the exact nature of this reaction has not been demonstrated for AChE and NTE, evidence from experiments with saligenin cyclic phosphorus esters (derivative of TOTP) and alpha-chymotrypsin points to the possibility of two stabilized forms of "aged" enzyme. Both of the reactions utilize the imidazole group of a neighboring histidine. In one reaction, the hydroxylated substituent is released and the phosphorylated enzyme is stabilized by a hydrogen on the imidazole group. In the other reaction, the leaving substituent becomes attached to the imidazole, yielding a N-C hydroxylated derivative of the phosphorylated enzyme.
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Impurities

Main impurities of commercial product are hydrolytic products & the Isopropylamide of orthophosphoric acid...
Record name MIPAFOX
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Color/Form

Crystals from petroleum ether

CAS No.

371-86-8
Record name Mipafox
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Melting Point

65 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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